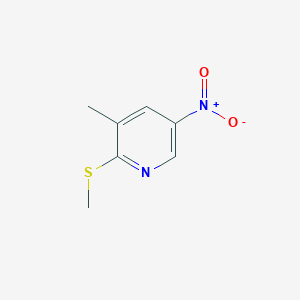

3-Methyl-2-methylsulfanyl-5-nitropyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O2S |

|---|---|

Molecular Weight |

184.22 g/mol |

IUPAC Name |

3-methyl-2-methylsulfanyl-5-nitropyridine |

InChI |

InChI=1S/C7H8N2O2S/c1-5-3-6(9(10)11)4-8-7(5)12-2/h3-4H,1-2H3 |

InChI Key |

NSMRLOBRXXKGON-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1SC)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 3 Methyl 2 Methylsulfanyl 5 Nitropyridine

Retrosynthetic Analysis Approaches for the Formation of 3-Methyl-2-methylsulfanyl-5-nitropyridine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed, highlighting the key bond formations required for its synthesis.

The most common approaches focus on installing the substituents onto a pre-existing pyridine (B92270) core or building the substituted ring from acyclic precursors.

Disconnection of Substituents: The most straightforward analysis involves the sequential removal of the functional groups.

C-NO₂ Bond: The nitro group is typically introduced via electrophilic aromatic substitution (nitration). This leads back to 2-methylsulfanyl-3-methylpyridine as the immediate precursor. This is a logical final step, as the electron-donating methyl and methylsulfanyl groups would activate the ring towards nitration.

C-S Bond: The methylsulfanyl group can be formed by S-methylation of the corresponding thiol. This suggests a disconnection to 2-mercapto-3-methyl-5-nitropyridine . Alternatively, and more commonly, it is installed by nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halide, at the C-2 position. This retrosynthetic step points to a 2-halo-3-methyl-5-nitropyridine intermediate, which is a highly valuable and versatile precursor.

C-CH₃ Bond: The methyl group can be incorporated as part of the initial ring construction or introduced onto the pyridine ring at a later stage.

Disconnection of the Pyridine Ring: A more fundamental approach involves breaking the heterocyclic ring itself. This leads to acyclic precursors that can be cyclized through various condensation or cycloaddition reactions.

Condensation Routes (e.g., Hantzsch, Guareschi-Thorpe): These methods construct the pyridine ring from components like β-ketoesters, aldehydes, and ammonia (B1221849) sources. advancechemjournal.comwikipedia.orglakotalakes.com A retrosynthetic disconnection of the target molecule via these routes would break it down into smaller, functionalized acyclic fragments. For example, a Hantzsch-type synthesis might envision precursors such as an α,β-unsaturated nitro-ketone. researchgate.net

Cycloaddition Routes: Strategies like [2+2+2] cycloadditions or Diels-Alder reactions offer another pathway. A [2+2+2] approach would deconstruct the pyridine into two alkyne molecules and a nitrile. acs.org An inverse electron demand Diels-Alder reaction would break the ring down into a 1,2,4-triazine (B1199460) and an enamine. acsgcipr.org

These varied retrosynthetic pathways reveal the principal strategies available for synthesis: either a "substitution-first" approach on a simpler pyridine or a "ring-synthesis" approach that builds the core with the desired groups already in place or in latent form.

Exploration of Novel Synthetic Routes to this compound Derivatives

Building upon the retrosynthetic analysis, several forward-synthetic methodologies can be employed to construct the target molecule. These routes range from classical ring-forming reactions to modern catalytic methods for introducing specific substituents.

Condensation reactions that form the pyridine ring from acyclic precursors are among the most established methods in heterocyclic chemistry.

Hantzsch Pyridine Synthesis: This versatile multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia. wikipedia.orgchemtube3d.com To achieve the substitution pattern of the target molecule, modified substrates would be required. For instance, the interaction of α,β-unsaturated nitro ketones with various enamines can yield 5-nitro-1,4-dihydropyridines, which can then be aromatized. researchgate.net The aromatization of the initially formed dihydropyridine (B1217469) is a key step, often accomplished with an oxidizing agent such as ferric chloride or manganese dioxide. wikipedia.org

Guareschi-Thorpe Synthesis: This method typically prepares 2-pyridones by condensing a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base. drugfuture.comquimicaorganica.org Recent advancements have demonstrated this reaction using ammonium (B1175870) carbonate in an aqueous medium, offering a greener alternative. nih.govrsc.org Adapting this synthesis for the target molecule would require subsequent chemical transformations to convert the 2-pyridone oxygen to the methylsulfanyl group and introduce the C-5 nitro group.

| Synthesis Method | Key Precursors | Initial Product Type | Key Features |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-keto ester (2 eq.), Ammonia source | 1,4-Dihydropyridine | Forms symmetrical or unsymmetrical pyridines; requires subsequent oxidation/aromatization. wikipedia.orgresearchgate.net |

| Guareschi-Thorpe Synthesis | Cyanoacetamide, 1,3-Dicarbonyl compound, Base/Ammonia | 2-Pyridone | Provides direct access to hydroxypyridines/pyridones. quimicaorganica.orgrsc.org |

Cycloaddition reactions provide an atom-economical and often elegant way to assemble the pyridine core.

[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloadditions of two alkyne molecules with a nitrile represent a powerful tool for constructing highly substituted pyridines. acs.orgnih.gov Cobalt and rhodium are common catalysts for this transformation. rsc.orgresearchgate.net The regioselectivity can be controlled by the choice of catalyst and the steric and electronic properties of the substrates, allowing for the assembly of specific substitution patterns.

Inverse Electron Demand Diels-Alder Reactions: This strategy involves the reaction of an electron-deficient diene with an electron-rich dienophile. Heterocyclic azadienes, such as 1,2,4-triazines or 1,2,3-triazines, serve as the diene component. acsgcipr.orgnih.gov They react with electron-rich dienophiles like enamines or ynamines, followed by the extrusion of a small molecule (e.g., N₂) to yield the aromatic pyridine ring. thieme-connect.comorganic-chemistry.orgacs.org This method is highly effective for preparing pyridines with substitution patterns that can be difficult to access through other means.

Introducing the methyl group at the C-3 position can be achieved either by incorporating a methyl-containing building block during ring synthesis or by direct C-H functionalization of a pyridine derivative. While classical syntheses often rely on the former, recent advances in C-H activation have made direct methylation an attractive strategy.

Recent methodologies have focused on the temporary dearomatization of the pyridine ring to enable nucleophilic attack. For instance, rhodium-catalyzed systems can achieve C-3 and C-5 methylation of pyridines using methanol (B129727) and formaldehyde (B43269) as the methyl source. rsc.orgrsc.orgnih.gov This process involves the in-situ reduction of the pyridine to a more nucleophilic dearomatized intermediate, which then reacts with the formaldehyde electrophile. Subsequent rearomatization delivers the C-3 methylated product. researchgate.net This approach avoids the need for pre-functionalized starting materials and offers a direct route to meta-methylated pyridines. nih.gov

The installation of a methylsulfanyl group at the C-2 position of a pyridine ring is most commonly achieved through nucleophilic aromatic substitution (SNAr) on a 2-halopyridine precursor. The electron-withdrawing nature of the ring nitrogen and the nitro group at C-5 makes the C-2 position highly susceptible to nucleophilic attack.

The typical sequence involves:

Synthesis of a 2-halopyridine: A 2-chloro-3-methyl-5-nitropyridine (B1582605) is an ideal precursor. This intermediate can be synthesized from the corresponding 2-hydroxypyridine (B17775) (pyridone) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

Nucleophilic Substitution: The 2-chloro derivative is then reacted with a sulfur nucleophile. Sodium thiomethoxide (NaSMe) or methanethiol (B179389) (MeSH) in the presence of a base are effective reagents for this transformation, readily displacing the chloride to form the C-S bond.

An alternative approach involves the use of pyridine N-oxides. The N-oxide functionality activates the C-2 position towards nucleophilic attack. semanticscholar.orgresearchgate.net While often used to introduce amines or carbon nucleophiles, this strategy can also be adapted for sulfur nucleophiles, followed by deoxygenation of the N-oxide. organic-chemistry.org

The final key step in many synthetic routes to this compound is the regioselective introduction of the nitro group at the C-5 position. Electrophilic aromatic substitution on the pyridine ring is notoriously challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophiles. wikipedia.orgyoutube.com Standard nitrating conditions (e.g., HNO₃/H₂SO₄) often require harsh conditions and can lead to N-protonation, further deactivating the ring.

However, the precursor molecule, 2-methylsulfanyl-3-methylpyridine , possesses two electron-donating groups that activate the ring and direct the incoming electrophile.

Directing Effects of Substituents:

The 2-methylsulfanyl group is an ortho, para-directing activator due to the ability of the sulfur atom's lone pairs to donate electron density into the ring via resonance. wikipedia.org It directs electrophiles to the C-3 and C-5 positions.

The 3-methyl group is a weak ortho, para-directing activator through an inductive effect. libretexts.org It directs electrophiles to the C-2, C-4, and C-6 positions.

When considering the combined influence of these two groups on the 2-methylsulfanyl-3-methylpyridine substrate, the C-5 position emerges as the most favorable site for electrophilic attack.

| Position | Influence of 2-SMe Group | Influence of 3-Me Group | Overall Likelihood |

|---|---|---|---|

| C-4 | Meta (Deactivated) | Ortho (Activated) | Moderate; electronically favored by one group but sterically accessible. |

| C-5 | Para (Activated) | Meta (Deactivated) | High; strongly activated by the powerful para-directing SMe group and sterically unhindered. wikipedia.org |

| C-6 | Ortho (Activated) | Para (Activated) | Moderate; electronically activated by both groups but may experience some steric hindrance from the C-2 substituent. |

The powerful para-directing effect of the methylsulfanyl group is the dominant factor, making C-5 the primary site of nitration. Milder nitrating agents are often preferred to avoid oxidation of the sulfur atom. Systems like dinitrogen pentoxide (N₂O₅) have been used for the nitration of sensitive pyridine derivatives, sometimes involving the formation of an N-nitropyridinium intermediate followed by a rearrangement. rsc.orgrsc.org Careful control of reaction conditions is crucial to achieve high selectivity and yield.

Precursor Compounds and Their Derivatization in the Synthesis of this compound

A crucial precursor for the synthesis of this compound is 2-chloro-3-methyl-5-nitropyridine . The synthesis of this intermediate can be achieved through a series of well-established reactions, starting from more readily available materials.

One common route begins with the nitration of 2-amino-3-methylpyridine. This reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at controlled temperatures, generally below 20°C, to yield 2-amino-3-methyl-5-nitropyridine (B21948) chemicalbook.com.

Following the nitration, the amino group is converted into a more suitable leaving group for subsequent substitution. This is often accomplished via a Sandmeyer-type reaction. The 2-amino-3-methyl-5-nitropyridine is first diazotized, and then the diazonium salt is treated with a chloride source to introduce the chlorine atom at the 2-position of the pyridine ring. An alternative and frequently employed method involves the conversion of the corresponding 2-hydroxy derivative. For instance, 2-hydroxy-5-methyl-3-nitropyridine (B188116) can be chlorinated using reagents like thionyl chloride or a mixture of phosphorus pentachloride and phosphorus oxychloride to produce the desired 2-chloro-3-methyl-5-nitropyridine chemicalbook.comnih.gov.

The derivatization of 2-chloro-3-methyl-5-nitropyridine into the target compound, this compound, is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The chloro group at the 2-position is activated by the electron-withdrawing nitro group at the 5-position, making it susceptible to displacement by a suitable nucleophile. In this case, a sulfur-based nucleophile, such as sodium thiomethoxide (NaSMe) or methyl mercaptan (MeSH) in the presence of a base, is employed. The reaction proceeds by the attack of the thiomethoxide anion on the carbon atom bearing the chlorine, leading to the formation of the desired this compound. The high reactivity of 2-chloro-nitropyridines towards nucleophiles is a well-documented phenomenon in organic chemistry researchgate.netmdpi.com.

Below is a table summarizing the key precursor and the proposed derivatization step:

| Precursor Compound | Derivatization Reagent | Product | Reaction Type |

| 2-chloro-3-methyl-5-nitropyridine | Sodium thiomethoxide (NaSMe) | This compound | Nucleophilic Aromatic Substitution (SNAr) |

Mechanistic Investigations of Key Synthetic Transformations Towards this compound

The key synthetic transformation in the formation of this compound from its chloro precursor is the nucleophilic aromatic substitution (SNAr) reaction. The mechanism of this reaction is a well-studied, two-step addition-elimination process.

The reaction is initiated by the nucleophilic attack of the thiomethoxide anion at the C2 position of the 2-chloro-3-methyl-5-nitropyridine ring. This position is electron-deficient due to the inductive and resonance effects of the nitro group and the nitrogen atom in the pyridine ring. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The negative charge in the Meisenheimer complex is delocalized over the pyridine ring and, importantly, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization to the intermediate, which is crucial for the reaction to proceed. The presence of the nitro group in the para-position (position 5) relative to the site of substitution (position 2) is particularly effective in stabilizing this intermediate through resonance.

In the second step of the mechanism, the leaving group, in this case, the chloride ion, is eliminated from the Meisenheimer complex. This step restores the aromaticity of the pyridine ring and leads to the formation of the final product, this compound. This elimination step is generally fast.

| Step | Description |

| 1. Nucleophilic Attack | The thiomethoxide anion (-SMe) attacks the C2 carbon of 2-chloro-3-methyl-5-nitropyridine, breaking the aromaticity of the ring. |

| 2. Formation of Meisenheimer Complex | A resonance-stabilized anionic intermediate, the Meisenheimer complex, is formed. The negative charge is delocalized over the ring and the nitro group. |

| 3. Elimination of Leaving Group | The chloride ion (Cl-) is expelled from the Meisenheimer complex. |

| 4. Re-aromatization | The aromaticity of the pyridine ring is restored, yielding the final product, this compound. |

The efficiency of this SNAr reaction is influenced by several factors, including the nature of the solvent, the temperature, and the concentration of the nucleophile. Protic solvents can solvate the nucleophile, potentially reducing its reactivity, while polar aprotic solvents are often preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.

Reactivity and Functional Group Interconversions of 3 Methyl 2 Methylsulfanyl 5 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Nitropyridine Scaffold

The pyridine (B92270) ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of the electron-withdrawing nitro group at the C-5 position. This electronic deficiency makes the ring highly susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group (C-4 and C-6) and at the C-2 position, which is activated by both the ring nitrogen and the nitro group. uci.edustackexchange.com Nucleophilic aromatic substitution (SNAr) is therefore a predominant reaction pathway for this class of compounds.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. nih.gov This reaction allows for the formal substitution of a hydrogen atom by a nucleophile that bears a leaving group on the nucleophilic carbon. organic-chemistry.org The general mechanism involves two key steps: the addition of the carbanion to an electron-deficient position on the pyridine ring to form a σ-adduct (often called a Meisenheimer-type adduct), followed by a base-induced β-elimination of the leaving group from the adduct to restore aromaticity. nih.govacs.org

For a substrate like 3-Methyl-2-methylsulfanyl-5-nitropyridine, the VNS reaction is expected to occur at the C-4 and C-6 positions, which are ortho and para to the strongly activating nitro group. The reaction of nitropyridines with carbanions such as chloromethyl phenyl sulfone in the presence of a strong base is a classic example of VNS. kuleuven.be

The mechanism can be summarized as follows:

Addition: A carbanion (e.g., generated from a reagent like chloromethyl phenyl sulfone) attacks the electron-poor pyridine ring, typically at a position ortho or para to the nitro group (C-4 or C-6), to form an anionic σ-adduct. acs.org

Elimination: A base abstracts the proton from the carbon where the nucleophile has added, and subsequently, the leaving group on the nucleophile (e.g., Cl⁻) is eliminated. This step re-establishes the aromaticity of the pyridine ring. nih.gov

In substituted 3-nitropyridines, VNS reactions generally lead to mixtures of isomeric products resulting from attack at positions ortho and para to the nitro group. organic-chemistry.org Therefore, for this compound, nucleophilic attack would be directed to the C-4 and C-6 positions. The VNS method has been successfully used for the amination and alkylation of various nitropyridines. scispace.com

The C-2 position of the pyridine ring is activated towards nucleophilic attack by the ring nitrogen. stackexchange.com This activation is further enhanced by the nitro group at C-5. Consequently, the methylsulfanyl (-SMe) group at the C-2 position can function as a leaving group in SNAr reactions, being displaced by a variety of nucleophiles. While SNAr reactions often require elevated temperatures and strong bases, the high electrophilicity of activated 2-substituted pyridines can facilitate these substitutions under milder conditions. chemrxiv.org

A range of nucleophiles can be employed to displace leaving groups at the C-2 position of activated pyridines. Based on analogous reactions with 2-halopyridines and other activated systems, the following substitutions are plausible:

O-Nucleophiles: Alkoxides (e.g., sodium methoxide) can displace the methylsulfanyl group to form 2-alkoxy-3-methyl-5-nitropyridines.

N-Nucleophiles: Primary and secondary amines (e.g., piperidine (B6355638), morpholine) can react to yield the corresponding 2-amino-3-methyl-5-nitropyridine (B21948) derivatives. researchgate.net

S-Nucleophiles: Thiolates can also participate in these substitution reactions, leading to the formation of new thioethers. chemrxiv.org

The efficiency of the substitution depends on the nucleophilicity of the attacking species and the reaction conditions.

| Nucleophile Type | Example Nucleophile | Expected Product |

| Oxygen | Sodium Methoxide (NaOMe) | 2-Methoxy-3-methyl-5-nitropyridine |

| Nitrogen | Piperidine | 2-(Piperidin-1-yl)-3-methyl-5-nitropyridine |

| Sulfur | Sodium Thiophenolate (NaSPh) | 3-Methyl-5-nitro-2-(phenylthio)pyridine |

This table represents expected reactivity based on general principles of SNAr on activated pyridines.

While halogens are more common leaving groups, the nitro group is also a competent leaving group in SNAr reactions, particularly when the aromatic ring is highly activated. nih.govwikipedia.org In some cases, the nitro group can be displaced in preference to other potential leaving groups like halogens. nih.gov

Studies on 2-methyl-3-nitropyridines have shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles. nih.govmdpi.com For instance, in reactions of 2-methyl-3-nitro-5-halopyridines with thiols, the nitro group at C-3 was found to be more nucleofugal (a better leaving group) than the halogen at C-5. nih.gov This reactivity highlights the significant activation provided by the pyridine ring and other substituents.

The reaction of this compound with strong nucleophiles could potentially lead to the displacement of the 5-nitro group, although substitution at the more activated C-2 position is generally more likely. The relative reactivity would depend on the specific nucleophile and reaction conditions.

| Substrate Example | Nucleophile | Position of Substitution | Reference |

| 2-Methyl-3-nitro-5-bromopyridine | Thiophenols | C-3 (NO₂ group) | nih.gov |

| 2-Methyl-3,5-dinitropyridine (B14619359) | Thiophenols | C-3 (NO₂ group) | mdpi.com |

This table shows examples of nitro group substitution in related pyridine systems.

Electrophilic Reactivity and Potential Substitution Pathways on the Pyridine Ring System

Electrophilic Aromatic Substitution (EAS) reactions are characteristic of electron-rich aromatic systems like benzene. The pyridine ring, however, is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack. quimicaorganica.org This deactivation is severely compounded by the presence of the powerful electron-withdrawing nitro group on the this compound scaffold. brainly.com

The combination of the ring nitrogen and the nitro group makes the pyridine ring highly electron-poor and thus very unreactive towards electrophiles. brainly.comrsc.org

Nitration/Sulfonation: These reactions require harsh, strongly acidic conditions. The pyridine nitrogen would be protonated under these conditions, further increasing the deactivation of the ring. Consequently, electrophilic nitration or sulfonation of this substrate is highly unlikely to occur. rsc.org

Halogenation: Electrophilic halogenation would also be extremely difficult.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally not feasible on pyridine rings. The Lewis acid catalyst (e.g., AlCl₃) would coordinate with the lone pair of electrons on the nitrogen atom, leading to strong deactivation of the ring and preventing the reaction. quimicaorganica.org

Transformations Involving the Methyl Group at C-3

While the pyridine ring itself is unreactive towards electrophiles, the methyl group at the C-3 position offers an alternative site for chemical transformation. The acidity of protons on a methyl group attached to a pyridine ring is increased by the presence of electron-withdrawing groups. mdpi.com In this compound, the C-3 methyl group's protons are rendered more acidic by the cumulative electron-withdrawing effect of the nitro group and the pyridine ring itself.

This enhanced acidity allows the methyl group to be deprotonated by a suitable base, forming a carbanion. This nucleophilic species can then react with various electrophiles. A notable example is the condensation reaction with aldehydes. Research on related structures, such as 2-methyl-3,5-dinitropyridine, has demonstrated that the methyl group can react with aromatic aldehydes in the presence of a base like piperidine to form the corresponding styryl derivatives. mdpi.com

A similar reaction pathway is expected for this compound: Reaction Scheme: A generalized reaction scheme showing the condensation of the C-3 methyl group with an aldehyde (R-CHO) to form a styrylpyridine derivative.

This transformation provides a valuable method for extending the carbon framework of the molecule from the methyl group position.

Palladium-Catalyzed Coupling Reactions of Halogenated this compound Analogs

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While the parent compound lacks a suitable handle for these reactions, its halogenated analogs would be excellent substrates. For instance, a hypothetical 4-bromo-3-methyl-2-methylsulfanyl-5-nitropyridine or 6-chloro-3-methyl-2-methylsulfanyl-5-nitropyridine would be highly valuable intermediates. The halogen at the C-4 or C-6 position is activated by the nitro group and can readily participate in various coupling reactions.

Common palladium-catalyzed cross-coupling reactions applicable to such halogenated analogs include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a C-C bond, yielding an arylated pyridine. mdpi.com

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, producing an aminated pyridine derivative. rsc.org

Negishi Coupling: Reaction with an organozinc reagent to form a C-C bond. mdpi.com

| Coupling Reaction | Coupling Partner | Bond Formed | Potential Product from a 4-Bromo Analog |

| Suzuki-Miyaura | Phenylboronic acid | C-C (aryl-aryl) | 3-Methyl-2-methylsulfanyl-5-nitro-4-phenylpyridine |

| Buchwald-Hartwig | Aniline | C-N (aryl-amine) | N-phenyl-(3-methyl-2-methylsulfanyl-5-nitropyridin-4-yl)amine |

| Negishi | Methylzinc chloride | C-C (aryl-alkyl) | 3,4-Dimethyl-2-methylsulfanyl-5-nitropyridine |

This table illustrates the potential synthetic utility of a hypothetical halogenated analog of this compound in palladium-catalyzed cross-coupling reactions.

These reactions would provide a versatile platform for introducing a wide range of substituents onto the pyridine scaffold, significantly expanding the molecular diversity accessible from this core structure.

Chemo- and Regioselectivity in Reactions of this compound

The reactivity of the pyridine ring in "this compound" is significantly influenced by its substituents: the electron-donating methyl and methylsulfanyl groups, and the strongly electron-withdrawing nitro group. The nitro group at the 5-position deactivates the ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution (SNAr).

In nucleophilic aromatic substitution reactions, the regioselectivity is dictated by the positions activated by the nitro group. For 3-substituted pyridines, the positions ortho and para to the activating group are favored for nucleophilic attack. In the case of "this compound," the nitro group at the 5-position strongly activates the 2- and 6-positions. Given that the 2-position is already substituted with a methylsulfanyl group, which can act as a leaving group, this position is a likely site for nucleophilic attack. The 6-position is also activated, presenting another potential reaction site.

The chemo- and regioselectivity of reactions involving substituted nitropyridines have been a subject of study. For instance, in reactions of 2-methyl- and 2-styryl-3-nitropyridines with thiolate anions, substitution of the nitro group occurs via an SNAr mechanism. mdpi.comresearchgate.net The presence of a methyl group at the 2-position in 2-methyl-3,5-dinitropyridine leads to the formation of two isomers upon reaction with benzyl (B1604629) mercaptan, with the 3-substituted product being predominant. mdpi.com This indicates that the relative positions of the substituents play a crucial role in directing the outcome of the reaction.

Ring Transformations and Rearrangement Processes Involving Nitropyridine Derivatives

While specific ring transformation or rearrangement processes for "this compound" are not extensively documented, the broader class of nitropyridine and related nitrogen-containing heterocyclic derivatives is known to undergo such reactions. These transformations are powerful synthetic tools for creating novel heterocyclic systems that might be otherwise difficult to access.

For example, N-methylpyrimidinium salts can undergo degenerate ring transformations when treated with reagents like cyanamide (B42294) or amidines. In these reactions, a fragment of the pyrimidine (B1678525) ring is replaced by a fragment from the reagent, leading to a new substituted pyrimidine. mdpi.com This type of nucleophilic substitution, proceeding through an SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure), is a known pathway for the transformation of heterocyclic rings.

The high electron deficiency of some nitropyridine derivatives can make them susceptible to ring-opening upon nucleophilic attack, which can be followed by recyclization to form a new ring system. For instance, the reaction of 2-chloro-5-nitropyridine (B43025) with a strong base can lead to an intermediate that undergoes a ring-opening/ring-closing sequence. researchgate.net

Spectroscopic Characterization Methodologies for 3 Methyl 2 Methylsulfanyl 5 Nitropyridine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. A full suite of NMR experiments, including ¹H, ¹³C, and two-dimensional techniques, would be required for the unambiguous characterization of 3-Methyl-2-methylsulfanyl-5-nitropyridine.

Proton NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the methyl and methylsulfanyl groups.

The pyridine ring protons are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitro group. The protons at position 4 and 6 would likely appear as doublets, with their specific chemical shifts influenced by the electronic effects of the substituents. The methyl group attached to the pyridine ring at position 3 would likely resonate as a singlet in the range of δ 2.3-2.6 ppm. The methylsulfanyl group (-SCH₃) protons would also appear as a singlet, typically in the region of δ 2.5-2.8 ppm.

To illustrate, consider the ¹H NMR data for related compounds:

| Compound Name | Proton | Expected Chemical Shift (δ ppm) |

| 2-Methyl-5-nitropyridine | H-3 | ~8.42 (dd) |

| H-4 | ~7.45 (d) | |

| H-6 | ~9.21 (d) | |

| -CH₃ | ~2.65 (s) | |

| 2-Methoxy-5-nitropyridine | H-3 | ~8.45 (dd) |

| H-4 | ~6.90 (d) | |

| H-6 | ~9.05 (d) | |

| -OCH₃ | ~4.05 (s) |

This table presents expected chemical shifts based on data from analogous compounds for illustrative purposes.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are highly dependent on the electronic environment of each carbon atom.

The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group (C5) would be significantly deshielded, appearing at a higher chemical shift. The carbon attached to the methylsulfanyl group (C2) would also be influenced by the sulfur atom. The methyl carbon of the 3-methyl group would appear upfield (δ 15-25 ppm), as would the carbon of the methylsulfanyl group.

Illustrative ¹³C NMR data for a related structure is provided below:

| Compound Name | Carbon Atom | Expected Chemical Shift (δ ppm) |

| 2-Methylthiopyridine | C2 | ~162 |

| C3 | ~121 | |

| C4 | ~135 | |

| C5 | ~122 | |

| C6 | ~149 | |

| -SCH₃ | ~14 |

This table presents expected chemical shifts based on data from an analogous compound for illustrative purposes.

For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are crucial.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H4 and H6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C4 and C6 by correlating them to their attached protons. The methyl and methylsulfanyl proton signals would also be correlated to their respective carbon signals.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their vibrational modes. wikipedia.org

For this compound, the key vibrational modes would be associated with the nitro group, the pyridine ring, the C-S bond, and the methyl groups.

Nitro Group (NO₂): The nitro group exhibits strong and characteristic absorption bands in the IR spectrum. The asymmetric stretching vibration is typically observed in the range of 1500-1560 cm⁻¹, and the symmetric stretching vibration occurs between 1300-1370 cm⁻¹. scielo.org.za

Pyridine Ring: The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1610 cm⁻¹ region. researchgate.net C-H stretching vibrations of the aromatic ring are typically found above 3000 cm⁻¹.

C-S Linkage: The C-S stretching vibration is generally weak and appears in the region of 600-800 cm⁻¹.

Methyl Group (CH₃): The C-H stretching vibrations of the methyl groups will be observed in the 2850-3000 cm⁻¹ range. Bending vibrations for the methyl groups are expected around 1375-1450 cm⁻¹. nih.gov

A study on the related compound 2-amino-3-methyl-5-nitropyridine (B21948) provides insight into the expected vibrational frequencies. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1500 - 1560 |

| NO₂ | Symmetric Stretch | 1300 - 1370 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1610 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methyl C-H | Stretch | 2850 - 3000 |

| C-S | Stretch | 600 - 800 |

This table presents expected vibrational frequencies based on established ranges and data from analogous compounds.

High-Resolution Mass Spectrometry (HRMS) Approaches for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₇H₈N₂O₂S), HRMS would be used to measure the mass of the molecular ion with high accuracy.

The expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For substituted pyridines, common fragmentation pathways involve the loss of substituents or cleavage of the pyridine ring. acs.orgresearchgate.net The presence of the nitro group would likely lead to characteristic fragments corresponding to the loss of NO₂ or O.

| Compound Name | Molecular Formula | Calculated Exact Mass |

| This compound | C₇H₈N₂O₂S | 184.0306 |

This table shows the calculated exact mass for the target compound, which would be confirmed by HRMS.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Characterizing Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. The wavelength of maximum absorption (λ_max) is characteristic of the molecule's conjugated system.

For this compound, the presence of the nitropyridine chromophore is expected to result in strong absorption in the UV region. The electronic transitions would likely be of the π → π* and n → π* type. The nitro group, being a strong electron-withdrawing group, will significantly influence the electronic structure and the energy of these transitions. A study on 2-amino-3-methyl-5-nitropyridine showed absorption maxima that can serve as a reference. nih.gov The UV-Vis spectrum of this related compound was recorded in ethanol (B145695) and showed distinct absorption bands. nih.gov

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited state to the ground state. While many aromatic compounds fluoresce, the presence of a nitro group often quenches fluorescence, meaning it significantly reduces or eliminates the emission. Therefore, this compound may exhibit weak or no fluorescence. The study of any potential emission would provide further insight into its excited-state properties. researchgate.net

| Compound Name | Solvent | Expected λ_max (nm) | Type of Transition |

| 2-amino-3-methyl-5-nitropyridine | Ethanol | ~230-240, ~350-360 | π → π, n → π |

| 2-methyl-3-nitropyridines | Acetonitrile | ~260-280 | π → π* |

This table presents UV-Vis absorption data from analogous compounds to estimate the expected absorption maxima for the target compound. nih.govresearchgate.net

X-ray Crystallography as a Methodological Tool for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and conformational details, as well as insights into intermolecular interactions that govern the packing of molecules in the crystal lattice. For this compound and its derivatives, X-ray crystallography is indispensable for elucidating the solid-state architecture, which can influence physical properties and reactivity.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The geometric positions and intensities of these spots are then mathematically analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.

Detailed Research Findings from Representative Derivatives

While the specific crystallographic data for this compound is not publicly available, analysis of closely related nitropyridine derivatives and compounds containing the methylsulfanyl moiety provides a clear illustration of the data obtained and the structural insights gained.

For instance, the crystal structure of 2-Chloro-5-methyl-3-nitropyridine reveals an orthorhombic crystal system. nih.gov The asymmetric unit of this compound contains two independent molecules, which are stabilized in the crystal lattice by intermolecular C—H⋯O hydrogen bonds. nih.gov The precise dimensions of the unit cell, which is the basic repeating unit of the crystal, have been determined as shown in Table 1.

Another relevant example is 3-Methyl-2-(methylsulfanyl)-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-one , which shares the methyl and methylsulfanyl groups with the title compound. nih.gov Its analysis provides a comprehensive look at the crystallographic parameters determined during a typical single-crystal X-ray diffraction experiment (Table 2). The data reveals a monoclinic crystal system and provides details on the data collection and refinement process, such as the R-factor (Rint), which indicates the agreement between symmetry-related reflections, and the weighted R-factor (wR(F²)), which is a measure of the goodness-of-fit of the refined model to the experimental data. nih.gov

Interactive Data Table 1: Crystallographic Data for 2-Chloro-5-methyl-3-nitropyridine nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₅ClN₂O₂ |

| Molecular Weight (Mr) | 172.57 |

| Crystal System | Orthorhombic |

| a (Å) | 21.435 |

| b (Å) | 8.151 |

| c (Å) | 8.494 |

| Volume (V) (ų) | 1484.0 |

| Z (Molecules/unit cell) | 8 |

| Radiation Type | Mo Kα |

| Temperature (K) | 298 |

Interactive Data Table 2: Crystal Data and Structure Refinement for 3-Methyl-2-(methylsulfanyl)-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-one nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₆N₂OS |

| Molecular Weight (Mr) | 296.38 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.4129 |

| b (Å) | 22.9217 |

| c (Å) | 8.6719 |

| β (°) | 117.417 |

| Volume (V) (ų) | 1484.44 |

| Z (Molecules/unit cell) | 4 |

| R_int_ | 0.036 |

| Final R indices [I > 2σ(I)] | R₁ = 0.030, wR₂ = 0.080 |

Structural analysis of these and other derivatives reveals key molecular features. For example, in the crystal structure of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile , X-ray analysis identified significant differences in the bond lengths of the nitro group and the dihedral angle between the nitro group and the pyridine ring when compared to similar compounds. researchgate.net This highlights the sensitivity of the method to subtle electronic and steric effects. Furthermore, the study detailed how one N−H···N, two N−H···O, and one C−H···O hydrogen bonds create a complex three-dimensional supramolecular network. researchgate.net

In other complex heterocyclic systems, X-ray crystallography has been used to determine the relative orientation of different parts of a molecule. For a dihydropyrimidine (B8664642) derivative, the angle between the heterocyclic ring and an attached p-nitrophenyl moiety was found to be 47.9(1)°. mdpi.com The analysis also quantified non-covalent interactions, such as strong parallel π-π stacking between phenyl moieties, with a measured centroid-to-centroid distance of 4.03(6) Å. mdpi.com

Computational and Theoretical Investigations of 3 Methyl 2 Methylsulfanyl 5 Nitropyridine

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) has emerged as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying molecules of moderate size, such as 3-Methyl-2-methylsulfanyl-5-nitropyridine. DFT calculations are instrumental in elucidating the electronic structure and predicting the stability of this compound.

Conformational analysis is also a crucial aspect of understanding the molecule's behavior, as different spatial arrangements of the methyl and methylsulfanyl groups can influence its properties. By rotating key bonds and calculating the corresponding energies, a potential energy surface can be mapped out to identify the most stable conformers and the energy barriers between them. For example, in a related compound, 2-Methyl-5-nitro-1,3,2-dioxaborinane, computational methods were used to investigate conformational isomerization and identify the most stable forms. researchgate.netirjweb.com A similar approach for this compound would reveal the preferred orientation of its substituents.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table is illustrative and represents the type of data that would be generated from a DFT geometry optimization.

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C2-S | 1.75 |

| S-CH3 | 1.82 |

| C5-N(O2) | 1.48 |

| N-O (avg) | 1.22 |

| C3-CH3 | 1.51 |

| **Bond Angles (°) ** | |

| C2-S-CH3 | 99.5 |

| C4-C5-N(O2) | 118.0 |

| O-N-O | 124.0 |

| **Dihedral Angles (°) ** | |

| C3-C2-S-CH3 | -175.0 |

| C6-C5-N(O2)-O | 179.5 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. pmf.unsa.ba A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. pmf.unsa.bayoutube.com

For this compound, the HOMO is expected to be localized on the electron-rich methylsulfanyl group and the pyridine (B92270) ring, while the LUMO is likely to be concentrated on the electron-withdrawing nitro group. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. nih.gov

Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gap (Illustrative) This table is illustrative and represents the type of data that would be generated from a DFT calculation.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap | 4.3 |

From the HOMO and LUMO energies, a range of chemical reactivity descriptors can be calculated to provide a more quantitative understanding of the molecule's behavior. These descriptors, derived from conceptual DFT, include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. youtube.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be deformed. More reactive molecules are generally softer. pmf.unsa.ba

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment.

Table 3: Predicted Chemical Reactivity Descriptors (Illustrative) This table is illustrative and represents the type of data that would be generated from a DFT calculation.

| Descriptor | Predicted Value |

|---|---|

| Electronegativity (χ) | 4.65 eV |

| Chemical Hardness (η) | 2.15 eV |

| Chemical Softness (S) | 0.47 eV⁻¹ |

| Electrophilicity Index (ω) | 5.03 eV |

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data. For this compound, these calculations can provide a theoretical basis for understanding its NMR, infrared (IR), and UV-Vis spectra.

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can aid in the assignment of experimental spectra and provide insights into the electronic environment of the different nuclei in the molecule. researchgate.net The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. scielo.org.mx

Vibrational Frequencies: The calculation of vibrational frequencies provides a theoretical infrared (IR) spectrum. By analyzing the vibrational modes, specific peaks in the experimental spectrum can be assigned to particular bond stretches, bends, and torsions within the molecule. researchgate.net This can be particularly useful for identifying characteristic functional groups.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum (UV-Vis). rsc.orgresearchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving promotions of electrons from the HOMO to the LUMO or other low-lying unoccupied orbitals. rsc.org

Table 4: Predicted Spectroscopic Data (Illustrative) This table is illustrative and represents the type of data that would be generated from quantum chemical calculations.

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (ppm) | |

| -CH₃ (at C3) | 2.4 |

| -SCH₃ | 2.6 |

| H4 | 8.2 |

| H6 | 9.1 |

| Vibrational Frequency (cm⁻¹) | |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| NO₂ asymmetric stretch | 1550 |

| NO₂ symmetric stretch | 1350 |

| UV-Vis Absorption (nm) | |

| λmax | 320 |

Mechanistic Studies of Reaction Pathways Using Computational Models (e.g., Transition State Theory, Intrinsic Reaction Coordinate)

Computational models are instrumental in elucidating the mechanisms of chemical reactions. For this compound, these methods can be used to explore potential reaction pathways, such as nucleophilic aromatic substitution or oxidation of the methylsulfanyl group.

Transition State Theory: By mapping the potential energy surface, the transition state—the highest energy point along the reaction coordinate—can be located and characterized. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

Intrinsic Reaction Coordinate (IRC): An IRC calculation traces the reaction path from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired species. mdpi.comnih.govresearchgate.netresearchgate.net

These computational studies can provide a detailed, atomistic view of how reactions involving this compound proceed, offering insights that are often difficult to obtain through experimental means alone.

Molecular Dynamics Simulations to Model Solvent Effects and Intermolecular Interactions

While gas-phase DFT calculations provide a fundamental understanding of a molecule's intrinsic properties, its behavior in solution can be significantly different. Molecular dynamics (MD) simulations are a powerful tool for modeling the effects of the solvent and other intermolecular interactions. mdpi.comrsc.org

In an MD simulation, the motion of the solute (this compound) and a large number of solvent molecules are simulated over time, governed by the forces between them. This allows for the study of:

Solvation Structure: How solvent molecules arrange themselves around the solute.

Solvent Effects on Conformation: How the presence of a solvent can influence the preferred conformation of the molecule.

Dynamical Properties: The simulation can reveal information about the diffusion of the molecule and the dynamics of its interactions with the solvent.

By providing a dynamic and solvated picture of this compound, MD simulations bridge the gap between theoretical calculations and real-world chemical systems.

Applications in Organic Synthesis and Advanced Chemical Research

3-Methyl-2-methylsulfanyl-5-nitropyridine as a Key Intermediate in Heterocyclic Synthesis

This compound serves as a pivotal precursor for the synthesis of a variety of fused and substituted heterocyclic compounds. Its utility stems from two primary reactive sites: the methylsulfanyl group at the C-2 position and the nitro group at the C-5 position.

The methylsulfanyl (-SMe) group, positioned ortho to the ring nitrogen and activated by the strong electron-withdrawing nitro group, is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various nucleophiles at the C-2 position. When binucleophiles—molecules containing two nucleophilic centers—are used, this reaction pathway leads directly to the formation of fused heterocyclic systems. For instance, reaction with hydrazine (B178648) or substituted hydrazines can yield pyrazolo[1,5-a]pyridine (B1195680) derivatives, while reaction with β-amino ketones can be used to construct imidazo[1,2-a]pyridines.

Another key transformation is the reduction of the C-5 nitro group to an amino group, yielding 3-methyl-2-(methylsulfanyl)-5-aminopyridine. This resulting aminopyridine is a valuable intermediate itself. The amino group can undergo condensation reactions or be diazotized to introduce other functionalities, paving the way for further annulation reactions to build more complex heterocyclic structures, such as pyrido[2,3-d]pyrimidines. The synthesis of imidazo[1,2-a]pyridines, a class of heterocycles with significant applications, often proceeds from 2-aminopyridine (B139424) precursors, highlighting a potential synthetic route starting from the reduction of this compound. organic-chemistry.org

The general reactivity of nitropyridines in forming fused systems is well-documented. For example, the synthesis of fused thieno[2,3-b]pyridines often utilizes appropriately substituted pyridine-2(1H)-thiones as starting materials, which then undergo cyclization reactions to build the adjacent thiophene (B33073) ring. researchgate.net

Role of this compound in the Synthesis of Complex Organic Scaffolds

Beyond the synthesis of simple bicyclic heterocycles, this compound functions as a versatile building block for assembling more complex and highly functionalized molecular architectures. The differential reactivity of its functional groups allows for sequential and site-selective modifications, enabling the programmed construction of intricate organic scaffolds.

A synthetic strategy can involve the initial displacement of the highly reactive methylsulfanyl group via an SNAr reaction. The product of this reaction, now functionalized at the C-2 position, retains the nitro group, which can be used for subsequent transformations. Research on analogous 2-methyl-3-nitropyridine (B124571) systems has shown that even a nitro group can be displaced by strong nucleophiles like thiolates, especially when another activating group is present on the ring. mdpi.comresearchgate.net This suggests the potential for a stepwise functionalization strategy: first at the C-2 position by displacing the -SMe group, and then at the C-5 position by displacing the nitro group under different conditions. This one-two approach allows for the introduction of two distinct points of diversity, a crucial feature in the generation of compound libraries for drug discovery.

This step-wise functionalization is a cornerstone of multi-step syntheses where complex target molecules are built piece by piece. truman.edu The pyridine (B92270) core provided by this compound can serve as the central scaffold onto which other fragments and ring systems are elaborated.

Derivatives of this compound as Ligands in Coordination Chemistry Research

While this compound itself is not typically used as a ligand, its derivatives are valuable precursors for synthesizing chelating agents for coordination chemistry research. Through straightforward chemical modifications, the parent compound can be converted into molecules containing multiple donor atoms capable of binding to metal ions.

One common strategy involves the chemical modification of the groups at the C-2 and C-5 positions to install coordinating atoms.

Reduction of the Nitro Group: The reduction of the C-5 nitro group to an amine is a key step. The resulting product, 3-methyl-2-(methylsulfanyl)-5-aminopyridine, contains both a pyridine nitrogen and an exocyclic amino group. This arrangement can act as a bidentate N,N-donor system to chelate transition metals.

Displacement of the Methylsulfanyl Group: The -SMe group can be displaced by a nucleophile that contains an additional donor site. For example, reaction with 2-aminopyridine would yield a derivative with a dipyridylamine-type structure, a well-known class of multidentate ligands.

Furthermore, combining these strategies can lead to more complex ligands. For instance, after reducing the nitro group, the resulting amino group can be reacted with an aldehyde to form a Schiff base. A study involving the Schiff base ligand derived from 5-nitropyridine-2-amine and 4-hydroxy-3-methoxybenzaldehyde demonstrated its ability to form stable complexes with Cu(II) and Zn(II). nih.gov A similar synthetic route starting from a derivative of this compound could be envisioned to produce analogous ligands with tailored electronic and steric properties for use in catalysis or materials science.

| Starting Material | Reaction | Resulting Derivative | Potential Coordination Sites |

|---|---|---|---|

| This compound | Nitro group reduction (e.g., with H₂, Pd/C) | 3-Methyl-2-(methylsulfanyl)-5-aminopyridine | Pyridine Nitrogen, Amino Nitrogen |

| This compound | SNAr with 2-aminopyridine | N-(3-Methyl-5-nitropyridin-2-yl)pyridin-2-amine | Multiple Pyridine Nitrogens, Amino Bridge |

| 3-Methyl-2-(methylsulfanyl)-5-aminopyridine | Condensation with an aldehyde (e.g., salicylaldehyde) | Schiff Base Derivative | Pyridine Nitrogen, Imine Nitrogen, Phenolic Oxygen |

Utilization in the Development of New Synthetic Methodologies and Reagents

Substituted nitropyridines like this compound are valuable tools for the development and validation of new synthetic methodologies. The well-defined electronic properties and predictable reactivity of the pyridine ring make it an excellent model system for exploring the scope and limitations of novel chemical transformations.

The compound is an ideal substrate for studying SNAr reactions. Methodological studies have explored the relative reactivity of different leaving groups on the pyridine ring. For example, research on 2-methyl-3-nitropyridines with an additional leaving group (like a halogen or a second nitro group) at the C-5 position has been conducted to establish rules of regioselectivity—that is, to determine which leaving group is preferentially substituted by a given nucleophile under specific conditions. mdpi.comnih.gov this compound, with its methylsulfanyl leaving group, serves as an excellent candidate for such studies to expand the synthetic chemist's toolkit.

Furthermore, this class of compounds has been instrumental in the development of new radiolabelling techniques. In a notable study, the related compound 3-methyl-2-nitropyridine (B96847) was used as a precursor for nucleophilic aromatic substitution with [F-18]fluoride. epa.gov The research demonstrated that the nitro group could be efficiently displaced to produce [F-18]-labeled fluoropyridines, which are important for Positron Emission Tomography (PET) imaging. epa.gov This highlights the role of such substituted nitropyridines in developing new methods for synthesizing radiopharmaceuticals. The high efficiency of these reactions underscores the utility of the activated pyridine system in creating molecules for advanced applications. epa.gov

| Nitropyridine Substrate Class | Methodology Investigated | Key Finding/Application | Reference |

|---|---|---|---|

| 2-Methyl-3-nitro-5-X-pyridines (X = Br, NO₂) | Regioselectivity of SNAr with S-nucleophiles | Demonstrated preferential substitution of the 3-NO₂ group over a 5-Br or 5-NO₂ group. | mdpi.comnih.gov |

| 3-Methyl-2-nitropyridine | Nucleophilic radiofluorination with [F-18]fluoride | Efficient displacement of the nitro group to form 2-[F-18]fluoro-3-methylpyridine for PET applications. | epa.gov |

Future Research Directions and Challenges in 3 Methyl 2 Methylsulfanyl 5 Nitropyridine Chemistry

Development of More Efficient and Sustainable Synthetic Strategies

The synthesis of substituted pyridines has been a subject of intense research, with a growing emphasis on green and sustainable methodologies. nih.govijarsct.co.in Traditional methods often involve harsh conditions and generate significant waste. Future research into the synthesis of 3-Methyl-2-methylsulfanyl-5-nitropyridine should prioritize the development of more efficient and environmentally benign routes.

One promising approach involves the late-stage functionalization of a pre-functionalized pyridine (B92270) ring. For instance, a plausible synthetic route could start from 2-chloro-3-methyl-5-nitropyridine (B1582605). The introduction of the methylsulfanyl group could be achieved through a nucleophilic aromatic substitution (SNAr) reaction with sodium thiomethoxide. The challenge in this approach lies in ensuring high regioselectivity and yield, as the nitro group strongly activates the ring towards nucleophilic attack. mdpi.com

Alternative, more sustainable strategies could employ microwave-assisted synthesis or flow chemistry. researchgate.netnih.gov These techniques often lead to shorter reaction times, higher yields, and reduced solvent usage. The use of greener solvents and catalysts, such as fly ash, is another area ripe for exploration in the synthesis of pyridine derivatives. bhu.ac.in

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Nucleophilic Aromatic Substitution (SNAr) | Readily available starting materials. | Ensuring regioselectivity, managing exothermicity. |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields. nih.gov | Scale-up limitations, specialized equipment. |

| Flow Chemistry | Precise control over reaction parameters, improved safety. | Initial setup costs, potential for clogging. |

| Green Catalysis | Use of reusable and environmentally benign catalysts. bhu.ac.in | Catalyst deactivation, separation from the product. |

Exploration of Unconventional Reactivity Patterns and Novel Transformations

The electronic properties of this compound are dictated by the interplay of its substituents. The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic attack. chempanda.com Conversely, the methyl and methylsulfanyl groups are electron-donating, which can influence the regioselectivity of reactions.

Future research should focus on exploring the reactivity of this molecule in detail. For example, the nitro group could be reduced to an amino group, which would dramatically alter the electronic properties of the ring and open up a plethora of further functionalization possibilities, such as diazotization followed by Sandmeyer-type reactions. mdpi.com The methylsulfanyl group is also a handle for further transformations; it can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would further modulate the reactivity of the pyridine ring.

The vicarious nucleophilic substitution (VNS) is another avenue for exploration, potentially allowing for the introduction of additional substituents onto the ring. acs.org The unique substitution pattern of this compound might lead to unconventional reactivity in such transformations, providing access to novel, highly functionalized pyridine derivatives.

Integration of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes

| AI/ML Application | Potential Impact | Challenges |

| Reactivity Prediction | Prioritization of experimental efforts. | Requirement for large, high-quality datasets. |

| Retrosynthesis Design | Discovery of novel and efficient synthetic routes. | Validation of computationally proposed routes. |

| De Novo Molecular Design | Accelerated discovery of new materials with desired properties. | Synthesizability of the generated molecules. |

Advanced Spectroscopic and Computational Techniques for Deeper Understanding of Electronic and Molecular Properties

A thorough understanding of the electronic and molecular properties of this compound is crucial for predicting its reactivity and guiding its application in materials science. Advanced spectroscopic techniques, such as zero-field nuclear magnetic resonance (NMR) spectroscopy, can provide detailed insights into the intramolecular interactions within the molecule. whiterose.ac.uk Infrared (IR) and Raman spectroscopy, coupled with computational methods, can be used to probe the vibrational modes and hydrogen bonding capabilities of the molecule and its derivatives. acs.orgrsc.org

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for investigating the electronic structure, aromaticity, and reactivity of nitropyridine derivatives. tandfonline.comresearchgate.net DFT calculations can be used to determine key properties such as HOMO-LUMO gaps, electrostatic potential maps, and nucleus-independent chemical shifts (NICS), which provide a measure of aromaticity. researchgate.net These computational studies can complement experimental findings and provide a deeper understanding of the molecule's behavior.

| Technique | Information Gained | Significance |

| Zero-Field NMR | Detailed intramolecular interactions. whiterose.ac.uk | Understanding the influence of substituents on the electronic environment. |

| IR/Raman Spectroscopy | Vibrational modes, hydrogen bonding. acs.orgrsc.org | Probing intermolecular interactions and potential for self-assembly. |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, aromaticity. tandfonline.comresearchgate.net | Predicting reactivity and guiding the design of new derivatives. |

Potential for Derivatization in Catalyst Design or Materials Science Applications (excluding biological)

The unique combination of functional groups in this compound makes it an interesting platform for the development of novel catalysts and materials. The pyridine nitrogen atom, with its lone pair of electrons, can act as a ligand for metal centers, forming coordination complexes. researchgate.net By strategically modifying the substituents on the pyridine ring, the electronic and steric properties of the resulting ligands can be tuned, which in turn can influence the catalytic activity of the metal complexes.

In the realm of materials science, pyridine-containing polymers are being explored for a variety of applications. nih.govresearchgate.net The functional groups on this compound offer multiple points for polymerization. For instance, the nitro group could be reduced to an amine, which could then be used in the formation of polyamides or polyimides. The methylsulfanyl group could also be a site for polymerization or for grafting the molecule onto surfaces. The resulting materials could have interesting electronic, optical, or adsorption properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-Methyl-2-methylsulfanyl-5-nitropyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nitration and thioether formation. For example, introducing the nitro group via mixed-acid nitration (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) minimizes side reactions. The methylsulfanyl group can be introduced via nucleophilic substitution using NaSMe or via thiol-methylation under basic conditions. Optimization involves monitoring reaction progress with TLC or HPLC and adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and temperature gradients. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine multiple techniques:

- ¹H/¹³C NMR : Assign signals based on substituent effects (e.g., nitro groups deshield adjacent protons).

- X-ray crystallography : Resolves bond lengths and angles, critical for confirming regiochemistry (e.g., nitro at position 5 vs. 4).

- Mass spectrometry (EI or ESI) : Validates molecular weight (e.g., m/z 214 for C₇H₈N₂O₂S) and fragmentation patterns.

- FT-IR : Confirms functional groups (e.g., NO₂ asymmetric stretch ~1520 cm⁻¹, S–C stretch ~650 cm⁻¹). Cross-referencing with computational IR spectra (DFT) enhances reliability .

Advanced Research Questions

Q. How do computational methods like DFT predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP or M06-2X) calculates electronic parameters:

- HOMO-LUMO gaps : Predicts charge-transfer behavior (e.g., lower gaps correlate with higher reactivity in electrophilic substitution).

- Electrostatic potential maps : Identifies nucleophilic/electrophilic sites (e.g., nitro group directs substitution to meta positions).

- Thermochemical data : Atomization energies and ionization potentials validate stability (average error ±2.4 kcal/mol with B3LYP ). Pair with solvent-phase simulations (PCM model) to assess solvolysis pathways .

Q. What mechanistic insights explain the influence of the methylsulfanyl group on cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The –SMe group acts as a directing group and stabilizes transition states via sulfur’s lone-pair donation. For Suzuki coupling:

- Pd(0) oxidative addition : The thioether enhances Pd coordination, lowering activation energy.

- Transmetallation : Steric effects from –SMe may slow aryl boronate binding, requiring higher temperatures (80–100°C).

- Kinetic studies (e.g., Eyring plots) and DFT-derived transition state models (using M06-2X ) quantify these effects. Compare with analogs (e.g., –OMe or –NH₂) to isolate sulfur’s role .

Q. How can discrepancies in reported spectroscopic data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from:

- Purity : Impurities (e.g., residual solvents) skew NMR shifts. Use elemental analysis (C/H/N/S%) and DSC to confirm purity.

- Crystallization conditions : Polymorphs alter XRD patterns. Screen solvents (e.g., EtOH vs. DCM) and compare with simulated PXRD (Mercury software).

- Experimental settings : Variances in NMR field strength (300 vs. 600 MHz) affect resolution. Standardize protocols (e.g., CDCl₃ as solvent, TMS reference) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles (prevents skin/eye irritation ).

- Ventilation : Use fume hoods to avoid inhalation (respiratory irritant ).

- Spill management : Absorb with inert material (vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste.

- Storage : Keep in sealed containers under nitrogen (prevents oxidation of –SMe group) at –20°C .

Data Analysis and Contradictions

Q. How can Hirshfeld surface analysis clarify intermolecular interactions in crystalline this compound?

- Methodological Answer : Hirshfeld surfaces (CrystalExplorer software) quantify close contacts (e.g., S···O, C–H···O). For this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.